3-Ethyl-3-phenyloxirane-2-carbonitrile
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Overview
Description
3-Ethyl-3-phenyloxirane-2-carbonitrile is an organic compound characterized by an oxirane ring substituted with an ethyl group, a phenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Ethyl-3-phenyloxirane-2-carbonitrile involves the use of boron trifluoride etherate (BF3·OEt2) as a catalyst. The reaction typically proceeds through a tandem Meinwald rearrangement and nucleophilic substitution. In this process, arylacetic acid derivatives are synthesized from 3-aryloxirane-2-carbonitriles with amines, alcohols, or water in the presence of boron trifluoride under microwave irradiation . This method is efficient, safe, and environmentally benign.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and boron trifluoride as a catalyst suggests that scalable and efficient production methods can be developed based on these laboratory techniques.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-phenyloxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, and water can react with the oxirane ring in the presence of boron trifluoride.
Major Products
Oxidation: Arylacetyl cyanides.
Reduction: Corresponding amines.
Substitution: Arylacetic acid derivatives.
Scientific Research Applications
3-Ethyl-3-phenyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including arylacetic acid derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-phenyloxirane-2-carbonitrile involves the coordination of boron trifluoride with the oxirane ring, leading to the formation of benzylic carbocation intermediates. These intermediates undergo nucleophilic substitution to form the final products. The reactions with nitrogen- and oxygen-nucleophiles exhibit different mechanisms, with the former involving the formation of benzylic carbocation intermediates .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyloxirane-2-carbonitrile
- 3-Methyl-3-phenyloxirane-2-carbonitrile
- 3-Butyl-3-phenyloxirane-2-carbonitrile
Uniqueness
3-Ethyl-3-phenyloxirane-2-carbonitrile is unique due to the presence of the ethyl group, which influences its reactivity and the types of products formed in chemical reactions. The ethyl group provides steric hindrance and electronic effects that differentiate it from other similar compounds .
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-ethyl-3-phenyloxirane-2-carbonitrile |
InChI |
InChI=1S/C11H11NO/c1-2-11(10(8-12)13-11)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3 |
InChI Key |
FLKSNPFRAYEFPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(O1)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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